N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
Description
The compound N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic molecule featuring a sulfamoylphenylacetamide core linked to a 4-(4-methoxyphenyl)piperazine moiety via an ethyl spacer. Its structural complexity arises from the integration of a sulfonamide group, a piperazine ring, and methoxyphenyl substituents.
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-17(26)23-18-3-9-21(10-4-18)30(27,28)22-11-12-24-13-15-25(16-14-24)19-5-7-20(29-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDBVJFHRDXTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.
Sulfonamide Formation: The piperazine derivative is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide.
Reduction of Nitro Group: The nitro group is reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: Finally, the amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its affinity for certain receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways involved depend on the specific biological context and the target receptors.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs, highlighting substituents, physicochemical properties, and pharmacological relevance:
*Estimated based on structural similarity to compounds.
†Calculated from molecular formula.
Key Observations:
Core Modifications: The target compound’s ethyl-sulfamoyl bridge distinguishes it from simpler analogs like ’s compound, which lacks the piperazine-ethyl linkage. This bridge may enhance membrane permeability compared to direct aryl attachments .
Substituent Effects :
- 4-Methoxyphenyl on piperazine (target compound, ) is associated with improved metabolic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in , Compound 14) .
- Sulfonyl vs. Sulfamoyl Groups : Tosylpiperazine derivatives () exhibit different electronic profiles, which may influence receptor binding kinetics .
Physicochemical Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
